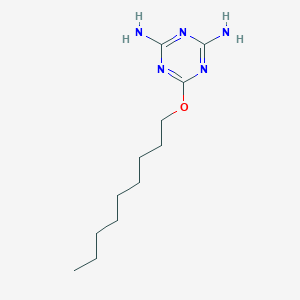
6-nonoxy-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine, 4,6-diamino-2-nonoxy- is a derivative of the s-triazine family, which is a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of amino and nonoxy groups in its structure enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 4,6-diamino-2-nonoxy- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines and alcohols. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions often include moderate temperatures and solvents like acetonitrile or dimethylformamide to ensure efficient conversion .
Industrial Production Methods
Industrial production of s-Triazine, 4,6-diamino-2-nonoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through crystallization or chromatography techniques to ensure the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazine, 4,6-diamino-2-nonoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other substituents on the triazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The amino groups can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted triazines, imines, amides, and various oxidized or reduced derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
s-Triazine, 4,6-diamino-2-nonoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, lubricants, and analytical reagents.
Wirkmechanismus
The mechanism of action of s-Triazine, 4,6-diamino-2-nonoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
s-Triazine, 2,4,6-triamino-: Known for its use in herbicides and its strong nucleophilic properties.
s-Triazine, 2,4,6-trichloro-: Used as a precursor in the synthesis of various triazine derivatives.
s-Triazine, 2,4-diamino-6-chloro-: Investigated for its potential as an anticancer agent.
Uniqueness
s-Triazine, 4,6-diamino-2-nonoxy- stands out due to the presence of the nonoxy group, which imparts unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
19619-57-9 |
|---|---|
Molekularformel |
C12H23N5O |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
6-nonoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H23N5O/c1-2-3-4-5-6-7-8-9-18-12-16-10(13)15-11(14)17-12/h2-9H2,1H3,(H4,13,14,15,16,17) |
InChI-Schlüssel |
ZXGNFNGZQRAOMV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=NC(=NC(=N1)N)N |
Kanonische SMILES |
CCCCCCCCCOC1=NC(=NC(=N1)N)N |
| 19619-57-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


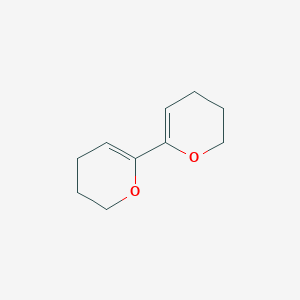


![6'-[Ethyl[(tetrahydrofuran-2-yl)methyl]amino]-3'-methyl-2'-anilinospiro[isobenzofuran-1(3H),9'-[9h]xanthene]-3-one](/img/structure/B24521.png)
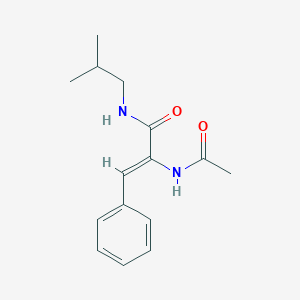
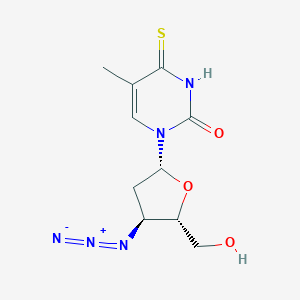
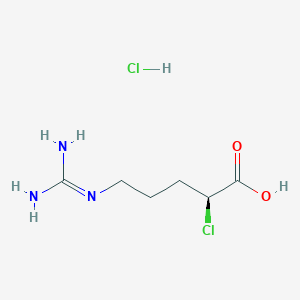
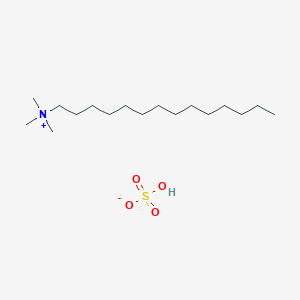
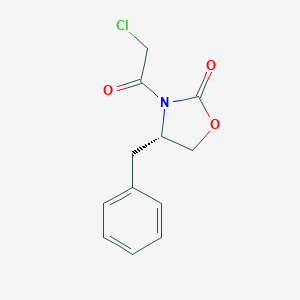
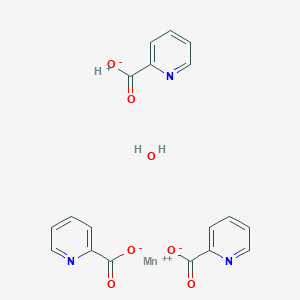

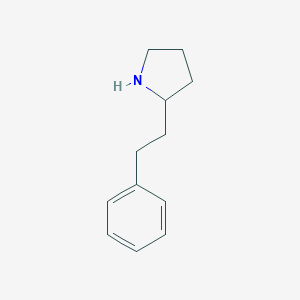
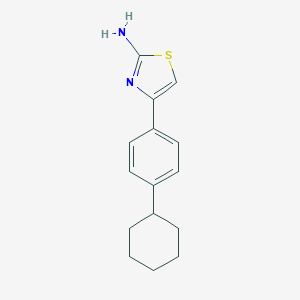
![(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate](/img/structure/B24548.png)
